REACTION_CXSMILES
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[C:1]([C:5]1[CH:14]=[CH:13][C:12]2[CH2:11][CH2:10][CH2:9][CH:8]([C:15]([NH2:17])=O)[C:7]=2[N:6]=1)([CH3:4])([CH3:3])[CH3:2].P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:19]>>[C:1]([C:5]1[CH:14]=[CH:13][C:12]2[CH2:11][CH2:10][CH2:9][CH:8]([C:15](=[S:19])[NH2:17])[C:7]=2[N:6]=1)([CH3:4])([CH3:3])[CH3:2]
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Name
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2-t-butyl-5,6,7,8-tetrahydroquinoline-8-carboxamide
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Quantity
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4 g
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Type
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reactant
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Smiles
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C(C)(C)(C)C1=NC=2C(CCCC2C=C1)C(=O)N
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Name
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|
Quantity
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3 g
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Type
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reactant
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Smiles
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P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was isolated as creamy needles
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Type
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CUSTOM
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Details
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after recrystallisation from n-hexane m.p. 126° C (650 mgs.)
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Name
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|
Type
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product
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Smiles
|
C(C)(C)(C)C1=NC=2C(CCCC2C=C1)C(N)=S
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |